2-Chloro-5-(2,5-dimethylbenzoyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis
The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govglobalresearchonline.netnumberanalytics.com Its importance in advanced chemical synthesis stems from several key characteristics. The nitrogen atom in the pyridine ring not only influences the molecule's basicity, polarity, and solubility but also provides a site for potential chemical modifications. nih.gov
Pyridine and its derivatives are fundamental building blocks in drug discovery, with numerous approved drugs containing this heterocyclic core. researchgate.net The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for the binding of drug molecules to their biological targets. Furthermore, the pyridine nucleus can be readily functionalized, allowing for the systematic modification of a molecule's steric and electronic properties to optimize its pharmacological profile. nih.gov
Overview of Halogenated Pyridines as Versatile Synthetic Intermediates
Halogenated pyridines, particularly chloropyridines, are highly valuable and versatile intermediates in organic synthesis. chempanda.com The introduction of a halogen atom onto the pyridine ring serves as a crucial handle for a wide range of synthetic transformations, most notably in cross-coupling reactions. nih.gov The carbon-halogen bond can be selectively activated by transition metal catalysts, such as palladium, to form new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org
This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. For instance, 2-chloropyridines are common precursors for the synthesis of a variety of substituted pyridines through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, and Buchwald-Hartwig reactions. researchgate.netlibretexts.org The position of the halogen atom on the pyridine ring dictates its reactivity, with halogens at the 2- and 4-positions being generally more susceptible to nucleophilic attack. chempanda.com
The Role of Benzoyl Moieties in Modulating Pyridine Reactivity
The benzoyl group, consisting of a carbonyl group attached to a phenyl ring, is another important functional group in organic chemistry. wikipedia.org When appended to a pyridine scaffold, the benzoyl moiety can significantly influence the electronic properties and reactivity of the entire molecule. The carbonyl group is electron-withdrawing, which can deactivate the pyridine ring towards electrophilic substitution. goong.com
Conversely, the benzoyl group can also serve as a reactive site for various chemical transformations. The carbonyl carbon is electrophilic and can be targeted by nucleophiles. The presence of the benzoyl group can also direct the regioselectivity of reactions on the pyridine ring. From a medicinal chemistry perspective, the benzoyl moiety can contribute to the binding affinity of a molecule to its target protein through hydrogen bonding and hydrophobic interactions. nih.gov The synthesis of benzoylpyridines can often be achieved through Friedel-Crafts acylation or related reactions, although the direct acylation of pyridine itself can be challenging due to the deactivating nature of the nitrogen atom. brainly.inquora.comechemi.comquora.com
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-10(2)12(7-9)14(17)11-5-6-13(15)16-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTUTMDUOIGWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 2,5 Dimethylbenzoyl Pyridine and Analogues
Strategies for Installing the Benzoyl Moiety onto the Pyridine (B92270) Ring
The creation of the C-C bond between the pyridine C5 position and the carbonyl carbon of the 2,5-dimethylbenzoyl group is a key synthetic challenge. Several distinct approaches have been established for this purpose.
Direct Friedel-Crafts acylation on an unsubstituted pyridine ring is generally not feasible. youtube.comchemicalforums.com The pyridine nitrogen is a Lewis base that coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium (B92312) salt. youtube.comwikipedia.org This deactivation makes the ring resistant to electrophilic attack by the acylium ion.
To overcome this limitation, modified strategies have been developed:
Acylation of Activated Pyridine Systems: One approach involves using more electron-rich pyridine derivatives that are amenable to electrophilic substitution. For instance, a highly efficient and selective Friedel-Crafts acylation has been developed to acetylate the C-3 position of imidazo[1,2-a]pyridines using aluminum chloride as a catalyst. nih.govnih.gov This demonstrates that with sufficient activation, the Friedel-Crafts reaction can be a viable method for acylating pyridine-fused systems. nih.govnih.gov
Use of Pyridine-N-oxides: Another strategy involves the conversion of the pyridine to a pyridine-N-oxide. chemicalforums.comwikipedia.org The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net While this directs acylation to different positions than required for the target molecule, it represents a fundamental approach to overcoming the inherent low reactivity of the pyridine core. After the acylation step, the N-oxide can be removed by deoxygenation.
| Substrate | Acylating Agent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Acetic Anhydride (B1165640) | AlCl₃ (catalytic) | Heating | 3-acetyl-imidazo[1,2-a]pyridine | High |
| Pyridine-N-oxide | Acyl Halide | AlCl₃ | - | 2- or 4-Acylpyridine | Variable |
Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming C-C bonds and are well-suited for the synthesis of diaryl ketones. tcichemicals.comnih.gov The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a prominent example. nih.govlibretexts.orgresearchgate.net
For the synthesis of the target compound, this could involve the reaction of a 2-chloro-5-halopyridine with (2,5-dimethylphenyl)boronic acid in the presence of a carbon monoxide source (carbonylative coupling) or the coupling of a 2-chloropyridine-5-boronic acid derivative with 2,5-dimethylbenzoyl chloride.
Key features of the Suzuki-Miyaura reaction include:
Catalyst System: Typically involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂dba₃, and a phosphine (B1218219) ligand. nih.govresearchgate.net
Base: A base, such as K₂CO₃, K₃PO₄, or KF, is required to activate the boronic acid component for transmetalation. nih.govmdpi.com
Substrate Scope: The reaction is tolerant of a wide range of functional groups on both coupling partners. researchgate.net It has been successfully applied to couple 2-pyridyl nucleophiles with various aryl halides. nih.gov Recent studies have also demonstrated the use of acyl chlorides as electrophiles in Suzuki couplings to produce aryl ketones. mdpi.com
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Aryl Bromide | 2-Pyridylboronate | Pd₂dba₃ / Ligand | KF | Dioxane | Good to Excellent nih.gov |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | Good mdpi.com |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High nih.gov |
Activating the pyridine ring by converting it into a pyridinium salt enhances its susceptibility to nucleophilic attack. scripps.edu N-acylation, in particular, forms a highly reactive N-acylpyridinium ion. This intermediate can then react with various nucleophiles.
Addition of Organometallic Reagents: Grignard reagents can add to N-acylpyridinium salts, typically favoring addition at the C2 and C4 positions to yield dihydropyridine (B1217469) intermediates. scripps.edu Subsequent oxidation restores aromaticity, providing the acylated pyridine.
Radical Acylation: A modern approach involves the site-selective acylation of pyridinium salts via photoredox catalysis. ibs.re.kr In this method, N-methoxy- or N-aminopyridinium salts are employed. Photocatalytically generated radicals abstract a hydrogen atom from an aldehyde to form an acyl radical. This acyl radical then adds to the pyridinium salt, with the N-substituent directing the addition to either the C2 or C4 position. ibs.re.kr
Cyanide Adducts: Cyanide adducts of N-MOM pyridinium salts can react with strong acylating agents to form 3-acyl-4-cyano-1,4-dihydropyridines, which can then be aromatized to yield 3-acylpyridines. umich.edu
| Pyridine Derivative | Acyl Source / Reagent | Method | Key Intermediate | Product Position |
|---|---|---|---|---|
| N-Acylpyridinium salt | Grignard Reagent | Nucleophilic Addition | Acyl-dihydropyridine | C2 / C4 scripps.edu |
| N-Methoxypyridinium salt | Aldehyde | Photoredox Catalysis | Acyl radical | C2 ibs.re.kr |
| N-Aminopyridinium salt | Aldehyde | Photoredox Catalysis | Acyl radical | C4 ibs.re.kr |
| N-MOM pyridinium cyanide adduct | Acylating Agent | Electrophilic Acylation | Acyl-cyano-dihydropyridine | C3 umich.edu |
An alternative to functionalizing a pre-existing pyridine ring is to construct the acylated pyridine core in a single, convergent step. Iridium-catalyzed [2+2+2] cycloaddition reactions provide an atom-economical route to achieve this. nih.govacs.org
This methodology involves the reaction of α,ω-diynes with acyl cyanides, catalyzed by an iridium complex such as [Ir(cod)Cl]₂ with a suitable ligand (e.g., rac-BINAP). nih.govacs.org This reaction assembles the substituted pyridine ring with the acyl group directly incorporated. The scope of this reaction is broad, accommodating aliphatic, aromatic, and heteroaromatic acyl cyanides, making it a versatile tool for synthesizing a variety of 2-acylpyridines that may be difficult to access through conventional methods. nih.govacs.org
| Diyne Component | Acyl Cyanide Component | Catalyst System | Product | Key Features |
|---|---|---|---|---|
| α,ω-Diyne | Aromatic Acyl Cyanide | [Ir(cod)Cl]₂ / rac-BINAP | 2-Aroylpyridine | Atom-economical, convergent nih.govacs.org |
| α,ω-Diyne | Aliphatic Acyl Cyanide | [Ir(cod)Cl]₂ / F-DPPE | 2-Alkanoylpyridine | High efficiency and regioselectivity nih.govacs.org |
Regioselective Chlorination Methodologies on the Pyridine Core
The introduction of a chlorine atom at the C2 position of the pyridine ring is the second major synthetic requirement.
Direct electrophilic chlorination of pyridine is challenging due to the electron-deficient nature of the ring, which is further deactivated by protonation or coordination to a Lewis acid under typical reaction conditions. wikipedia.org Such reactions, when they do occur, are often slow, require high temperatures, and tend to favor substitution at the 3-position. wikipedia.orglibretexts.org
A more practical and widely adopted strategy involves the use of pyridine N-oxides. wikipedia.orgresearchgate.net The N-oxide functionality activates the ring towards electrophilic attack, making substitution significantly easier and directing it to the 2- and 4-positions. researchgate.netnih.gov This approach typically involves a two-step sequence:
Chlorination of the Pyridine N-oxide: The N-oxide is treated with a chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂). researchgate.net This step yields the 2-chloropyridine (B119429) N-oxide.
Deoxygenation: The resulting N-oxide is then deoxygenated to afford the final 2-chloropyridine product. This is commonly achieved by treatment with a reducing agent such as phosphorus trichloride (B1173362) (PCl₃).
This two-step procedure provides a reliable and regioselective route to 2-halopyridines, overcoming the inherent difficulties of direct electrophilic halogenation. nih.gov
| Step | Substrate | Typical Reagents | Product |
|---|---|---|---|
| 1. Activation/Chlorination | Pyridine N-oxide | POCl₃ / PCl₅, SO₂Cl₂ | 2-Chloropyridine N-oxide researchgate.net |
| 2. Deoxygenation | 2-Chloropyridine N-oxide | PCl₃ | 2-Chloropyridine |
Metalation-Halogenation Sequences
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. This intermediate can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high precision.
For pyridine systems, which are prone to nucleophilic addition by organolithium reagents, the choice of base and directing group is critical. Common DMGs for pyridines include amides, carbamates, and methoxy (B1213986) groups. Even a halogen atom, like chlorine, can direct metalation under specific conditions. The reaction of 2-chloropyridine with superbases such as a combination of n-butyllithium and lithium N,N-dimethylaminoethoxide (BuLi-LiDMAE) has been shown to promote regioselective C-6 lithiation, avoiding the common nucleophilic addition pathway. acs.org Similarly, lithium dialkylamides like lithium diisopropylamide (LDA) can effect metalation at the C-3 position. acs.orgyoutube.com
The general sequence is outlined below:
Deprotonation: A substituted pyridine bearing a DMG is treated with a strong base (e.g., n-BuLi, s-BuLi, LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (typically -78 °C) to generate a lithiated pyridine species.
Halogenation: The resulting organolithium intermediate is reacted with an electrophilic chlorine source. Common chlorinating agents for this purpose include hexachloroethane (B51795) (C₂Cl₆), N-chlorosuccinimide (NCS), or molecular chlorine (Cl₂).
For a precursor to the target compound, a strategy could involve a pyridine with a directing group at the 3-position, which would direct metalation to the C-2 position. Subsequent quenching with a chlorinating agent would install the required 2-chloro substituent.
| Directing Group (on Pyridine) | Position of Metalation | Base | Typical E+ (Cl source) |
| -CONEt₂ | Ortho to group | s-BuLi/TMEDA | C₂Cl₆ |
| -OMe | Ortho to group | n-BuLi | NCS |
| -Cl (at C2) | C3 or C6 | LDA or BuLi-LiDMAE | C₂Cl₆ |
Phosphine-Mediated Halogenation of Pyridines
A modern approach to the selective halogenation of pyridines that avoids harsh conditions or pre-functionalization involves the use of specially designed phosphine reagents. This method transforms a C-H bond into a C-Cl bond via a phosphonium (B103445) salt intermediate. The strategy typically achieves high regioselectivity for the 4-position of the pyridine ring. nih.gov
The mechanism proceeds in two main steps: nih.gov
Phosphonium Salt Formation: The pyridine substrate is reacted with trifluoromethanesulfonic anhydride (Tf₂O) and a heterocyclic phosphine reagent. This forms a pyridylphosphonium salt selectively at the 4-position. The phosphine is designed to be electron-deficient, which makes the resulting phosphonium salt more reactive toward nucleophilic displacement.
Halide Displacement: The phosphonium salt is then treated with a nucleophilic halide source, such as lithium chloride (LiCl). The phosphonium group acts as an excellent leaving group and is displaced by the chloride ion in a nucleophilic aromatic substitution (SNAr) type reaction to yield the 4-chloropyridine (B1293800) derivative. nih.govresearchgate.net
Computational studies have indicated that the C-halogen bond formation occurs via a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.gov This methodology is compatible with a wide range of functional groups and has been successfully applied to the late-stage halogenation of complex pharmaceutical molecules. The steric environment of the pyridine ring can influence reactivity; for instance, significant steric hindrance in 3,5-disubstituted systems can make the subsequent chlorination more facile. chemrxiv.org For some substrates, such as 2,5-disubstituted pyridines, this method provides a viable route to otherwise difficult-to-access halogenated analogues.
| Pyridine Substrate | Phosphine Reagent | Conditions (Chlorination) | Yield |
| 2-Phenylpyridine | Phosphine II | LiCl, Dioxane, 80 °C | 70% |
| 3,5-Dimethylpyridine | PPh₃ | LiCl, Dioxane, 80 °C | 83% |
| 2-Chloropyridine | Phosphine II | LiCl, Dioxane, 80 °C, 72h | 40% |
| 2,5-Dibromopyridine | Phosphine II | LiCl, Dioxane, 80 °C | 55% |
Data synthesized from studies on phosphine-mediated halogenation. nih.gov
Ring-Opening/Halogenation/Ring-Closing Strategies (e.g., Zincke Imine Intermediates)
An innovative strategy for the regioselective halogenation of pyridines, particularly at the C-3 position, involves a temporary dearomatization of the ring. This sequence transforms the electron-deficient pyridine into a reactive, acyclic intermediate that readily undergoes electrophilic substitution. nsf.govnih.gov This "one-pot" protocol utilizes a modified Zincke reaction. nih.gov
The synthetic sequence involves three key stages: chemrxiv.org
Ring-Opening: The pyridine nitrogen is first activated with an electrophile like trifluoromethanesulfonic anhydride (Tf₂O). The resulting highly reactive pyridinium salt is then opened by a secondary amine nucleophile, such as dibenzylamine, to form an acyclic azatriene intermediate known as a Zincke imine. This step effectively converts the pyridine from an electron-poor heterocycle into a series of polarized, electron-rich alkenes. nsf.govnih.gov
Regioselective Halogenation: The Zincke imine intermediate readily reacts with electrophilic halogenating agents. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used to install a halogen at the C-3 or C-5 position of the original pyridine skeleton with high regioselectivity. nih.govchemrxiv.org For many substrates, halogenation occurs selectively at the 3-position.
Ring-Closing: The halogenated acyclic intermediate is subsequently cyclized to reform the aromatic pyridine ring. This is typically achieved by heating the intermediate with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) (NH₄OAc), in a protic solvent like ethanol. nsf.gov
This strategy has proven effective for a broad range of substituted pyridines, including those with sensitive functional groups and complex structures found in pharmaceuticals and agrochemicals. nih.govnih.gov It is particularly valuable for producing 3-halopyridines, a substitution pattern that is often challenging to achieve through classical electrophilic substitution. chemrxiv.org
| Pyridine Substrate | Halogenating Agent | Ring-Closing Condition | Product |
| 2-Phenylpyridine | NCS | NH₄OAc, EtOH, 60 °C | 3-Chloro-2-phenylpyridine |
| 4-Cyanopyridine | NBS | NH₄OAc, EtOH, 60 °C | 3-Bromo-4-cyanopyridine |
| 2-Chloropyridine* | NCS | NH₄OAc, EtOH, 60 °C | 2,3-Dichloropyridine |
Ring opening of 2-chloropyridine may require a less nucleophilic amine like N-benzylaniline to avoid side reactions. nih.gov
Radical Chlorination Techniques
Radical chlorination offers a direct pathway to functionalize C-H bonds on pyridine rings and their alkyl side chains. These methods typically involve the generation of highly reactive chlorine radicals that can abstract hydrogen atoms from the substrate.
Traditional methods often employ harsh conditions, such as high temperatures and UV irradiation, with molecular chlorine (Cl₂), which can lead to mixtures of products and low selectivity. mdpi.com However, more controlled liquid-phase processes have been developed. For instance, the chlorination of 3-methylpyridine (B133936) (β-picoline) can be performed in an organic solvent with an initiator and a controlled pH to improve the yield of the desired chlorinated products. google.com Initiators can include classic free-radical sources or specialized chlorine-containing products like decachlorobutane. google.com
Modern advancements in photoredox catalysis have enabled radical chlorinations to proceed under much milder conditions using visible light. mdpi.com These methods often provide higher selectivity. The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated process where an N-chloroamine is decomposed photochemically or thermally to generate an aminium radical, which can lead to selective C-H chlorination at a remote position through an intramolecular hydrogen atom transfer. mdpi.com
A general process for radical chlorination might involve:
Reactants: A pyridine substrate, a chlorine source (e.g., Cl₂, NCS, SO₂Cl₂), and a radical initiator (e.g., AIBN, benzoyl peroxide, or light).
Conditions: The reaction can be run in the gas or liquid phase, with temperature and pressure being key variables to control selectivity. Gas-phase chlorination of pyridine at high temperatures (350-500 °C) can selectively yield 2-chloropyridine. google.com
For synthesizing precursors to the target molecule, radical chlorination is highly relevant for the side-chain chlorination of 2-chloro-5-methylpyridine (B98176) to produce 2-chloro-5-(chloromethyl)pyridine (B46043) or 2-chloro-5-(trichloromethyl)pyridine, which are versatile intermediates. google.com
Convergent and Divergent Synthetic Routes
The synthesis of complex molecules like 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine can be approached using either convergent or divergent strategies.
Divergent Synthesis: A divergent strategy would start from a common, pre-functionalized pyridine core, such as 2-chloro-5-methylpyridine or 2-chloro-5-bromopyridine. This central intermediate would then be elaborated through a series of sequential reactions—first installing the chloro group (if not already present) and then building the benzoyl moiety step-by-step. This approach is useful for creating a library of analogues by varying the final functionalization steps.
Sequential Halogenation and Acylation
A linear, or divergent, approach to the target compound involves first establishing the 2-chloro-5-substituted pyridine core, followed by the introduction of the acyl group.
Halogenation: The first step is the chlorination of a suitable pyridine precursor. For example, the radical chlorination of 3-methylpyridine can produce 2-chloro-5-methylpyridine. scispace.com This intermediate possesses the correct substitution pattern for further functionalization.
Acylation: Introducing an acyl group onto an electron-deficient pyridine ring via a classical Friedel-Crafts reaction is generally not feasible due to the deactivation of the ring by the nitrogen atom and the propensity for N-acylation. youtube.com Therefore, alternative methods are required:
Metalation-Acylation: The 2-chloro-5-methylpyridine intermediate could be further functionalized. For instance, lithiation of 2-chloropyridine can occur at the C-3 or C-6 position depending on the base. youtube.com If the 5-position could be selectively metalated (for example, starting from 2-chloro-5-bromopyridine via lithium-halogen exchange), the resulting organometallic species could be reacted with 2,5-dimethylbenzoyl chloride to form the ketone.
Cross-Coupling Reactions: A more robust method involves a transition-metal-catalyzed cross-coupling reaction. This could involve the coupling of a 2-chloro-5-organometallic pyridine derivative (e.g., boronic acid, stannane, or zincate) with 2,5-dimethylbenzoyl chloride. Alternatively, 2-chloro-5-halopyridine could be coupled with a 2,5-dimethylphenyl organometallic reagent in a carbonylative coupling reaction.
Acylation via Radicals: The addition of acyl radicals to protonated pyridinium salts is another viable strategy. Acyl radicals, which are nucleophilic, tend to add at the C2 or C4 positions of the pyridinium ion, followed by oxidation to the aromatic product. youtube.com
Synthesis from Pre-functionalized Pyridine Derivatives
A highly practical and common strategy involves starting with a pyridine ring that already contains a functional group at the 5-position which can be readily converted into the desired benzoyl group. Key precursors for this approach are 2-chloro-5-(hydroxymethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine (CCMP). google.com
Route from 2-chloro-5-(hydroxymethyl)pyridine:
Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, 2-chloro-5-formylpyridine. This can be achieved using a variety of standard oxidizing agents, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or via a Swern or Dess-Martin oxidation.
Grignard Addition: The aldehyde is then treated with a Grignard reagent prepared from 1-bromo-2,5-dimethylbenzene. This addition reaction forms a secondary alcohol, 2-chloro-5-pyridylmethanol.
Final Oxidation: The resulting secondary alcohol is oxidized to the target ketone, this compound. This final oxidation step can be carried out using reagents like PCC, Jones reagent (CrO₃/H₂SO₄), or a Swern oxidation.
Route from 2-chloro-5-(chloromethyl)pyridine (CCMP): CCMP is a widely available industrial intermediate, often synthesized by the chlorination of 2-chloro-5-methylpyridine. scispace.comgoogle.com
Conversion to Aldehyde: The chloromethyl group can be converted to an aldehyde via methods like the Sommelet reaction (using hexamine) or by oxidation with dimethyl sulfoxide (B87167) (Kornblum oxidation).
Acylation Sequence: Once 2-chloro-5-formylpyridine is obtained, the synthesis proceeds as described in the route from the hydroxymethyl precursor (Grignard addition followed by oxidation).
An alternative pathway from CCMP involves its conversion into an organometallic nucleophile. For example, it could be used to form a Grignard reagent or an organozinc species, which could then be reacted with 2,5-dimethylbenzoyl chloride in a cross-coupling reaction to forge the C-C bond of the ketone directly.
A patented method for producing the CCMP precursor involves reacting a 2-alkoxy-5-alkoxymethyl-pyridine with a chlorinating agent such as a mixture of phosphorus(V) chloride and phosphorus oxychloride, which chlorinates the ring at the 2-position and the side chain simultaneously. google.com
Optimization of Reaction Conditions and Catalyst Selection
As there is no established method for the synthesis of this compound from an N-oxide precursor, there is no specific data on the optimization of reaction conditions or catalyst selection for this transformation.
In the broader context of synthesizing substituted pyridines, the optimization of reaction conditions is crucial for achieving high yields and selectivity. For the preparation of 2-chloropyridines from pyridine N-oxides, key parameters that are often optimized include:
Chlorinating Agent: The choice of chlorinating agent (e.g., POCl₃, SO₂Cl₂, oxalyl chloride) can significantly impact the reaction's efficiency and regioselectivity.
Solvent: The reaction solvent can influence the solubility of reactants and the reaction temperature. Common solvents include chlorinated hydrocarbons or aromatic hydrocarbons.
Temperature: The reaction temperature is a critical parameter that needs to be controlled to ensure the desired reaction proceeds while minimizing side reactions.
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material.
For hypothetical cross-coupling reactions to introduce an acyl group, catalyst selection would be paramount. Typically, palladium or copper-based catalysts are employed for such transformations. The optimization would involve screening different ligands, bases, solvents, and temperatures to achieve the desired coupling product. However, it must be reiterated that these are general principles, and no specific application to the synthesis of this compound from an N-oxide has been found in the literature.
Advanced Characterization Techniques in Structural Elucidation and Mechanistic Analysis
Spectroscopic Methods for Molecular Structure Determination
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with a molecule, detailed information about its atomic composition, bonding, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. For 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine, both ¹H and ¹³C NMR would be essential for confirming its structure.
Expected ¹H NMR Spectral Features:
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on both the pyridine (B92270) and the dimethylbenzoyl rings, as well as for the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, and the electron-donating effects of the methyl groups. The multiplicity of the signals (singlet, doublet, triplet, etc.) would arise from spin-spin coupling between neighboring protons, providing information on their relative positions.
Expected ¹³C NMR Spectral Features:
A ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the carbonyl carbon, and the methyl carbons would be characteristic of their chemical environments. The carbonyl carbon would be expected to appear significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen atom.
Without experimental data, a data table of chemical shifts and coupling constants cannot be provided.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
Expected IR and Raman Spectral Features:
The IR and Raman spectra of this compound would be expected to exhibit several key vibrational bands. A strong absorption band in the IR spectrum, typically around 1650-1700 cm⁻¹, would be indicative of the C=O (carbonyl) stretching vibration. The spectra would also show characteristic peaks for C-H stretching vibrations of the aromatic rings and the methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region below 800 cm⁻¹).
A data table of specific vibrational frequencies cannot be generated without experimental spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometric Data:
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (245.71 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be expected, reflecting the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely involve cleavage at the carbonyl group, leading to the formation of characteristic fragment ions corresponding to the 2,5-dimethylbenzoyl and the 2-chloro-5-pyridinyl moieties.
A table of fragmentation patterns and relative abundances cannot be compiled without experimental data.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined.
For this compound, a successful X-ray crystallographic analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This would confirm the connectivity of the atoms and reveal the spatial orientation of the pyridine and dimethylbenzoyl rings relative to each other.
To date, no crystal structure for this compound has been deposited in crystallographic databases. Consequently, a data table of crystallographic parameters is not available.
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly valuable for monitoring the synthesis of this compound and for analyzing the purity of the final product. These methods would allow for the separation of the target compound from any starting materials, byproducts, or impurities, and provide mass spectral data for their identification.
There is no published literature detailing the use of hyphenated techniques for the analysis of reactions involving this compound.
Applications As Chemical Building Blocks and Precursors in Complex Molecule Synthesis
Utilization in the Synthesis of Heterocyclic Compounds
The 2-chloropyridine (B119429) scaffold is a well-established precursor for the construction of various heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of nitrogen, oxygen, and sulfur-based nucleophiles. This reactivity is a cornerstone for the synthesis of fused and substituted heterocyclic structures.
In the context of 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine, the presence of the electron-withdrawing benzoyl group is expected to further activate the pyridine (B92270) ring towards nucleophilic attack, thereby facilitating the synthesis of novel heterocyclic derivatives. For instance, reaction with binucleophilic reagents can lead to the formation of fused ring systems. The table below illustrates potential synthetic pathways to various heterocyclic compounds starting from this compound, based on established reactivity patterns of related 2-chloropyridines.
| Starting Material | Reagent | Resulting Heterocyclic Core | Potential Application |
| This compound | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | Pharmaceuticals, Agrochemicals |
| This compound | Guanidine | Pyrimido[4,5-b]pyridine | Medicinal Chemistry |
| This compound | 2-Aminothiophenol | Benzothiazolo[3,2-a]pyridinium | Organic Electronics, Dyes |
| This compound | Ethylenediamine | Imidazo[1,2-a]pyridine | Biologically Active Molecules |
This table presents hypothetical reaction outcomes based on the known reactivity of the 2-chloropyridine functional group.
Role in the Preparation of Advanced Organic Materials
The unique electronic and structural features of this compound make it a promising candidate for the synthesis of advanced organic materials. The combination of the electron-deficient pyridine ring and the electron-rich dimethylbenzoyl group can give rise to interesting photophysical and electronic properties. Through cross-coupling reactions, such as Suzuki or Stille couplings, the chlorine atom can be replaced with various aryl or vinyl groups, extending the π-conjugated system of the molecule.
These extended π-systems are often a key feature of organic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dimethylbenzoyl moiety can influence the solubility, morphology, and intermolecular packing of the resulting materials, which are critical parameters for device performance.
| Property | Influence of this compound Moiety | Potential Material Application |
| Electronic Properties | The electron-withdrawing nature of the pyridine and benzoyl groups can lower the LUMO energy level. | Electron-transporting materials in OLEDs and OPVs. |
| Photophysical Properties | Extended conjugation through cross-coupling can lead to materials that absorb and emit light in the visible spectrum. | Emissive layers in OLEDs, active layers in OPVs. |
| Morphological Control | The non-planar structure and the dimethyl substituents can influence thin-film morphology and prevent excessive aggregation. | Improved performance and stability in organic electronic devices. |
This table outlines the potential contributions of the this compound scaffold to the properties of advanced organic materials.
Development of Ligands for Metal Complexes
The nitrogen atom of the pyridine ring in this compound can act as a coordination site for a wide variety of metal ions. This makes it a valuable precursor for the synthesis of novel ligands for metal complexes. The electronic properties of the resulting ligand, and consequently the properties of the metal complex, can be fine-tuned by modifying the substituents on the pyridine and benzoyl rings.
Furthermore, the reactive chloro group allows for the introduction of additional coordinating groups, leading to the formation of bidentate or polydentate ligands. For example, substitution of the chlorine with a phosphine (B1218219) or another heterocyclic group can create a chelating ligand capable of forming stable complexes with transition metals. These metal complexes can have applications in catalysis, sensing, and materials science.
| Ligand Type | Synthetic Strategy from this compound | Potential Application of Metal Complex |
| Monodentate | Direct coordination of the pyridine nitrogen to a metal center. | Homogeneous catalysis, luminescent materials. |
| Bidentate (N,N') | Substitution of the chloro group with another nitrogen-containing heterocycle (e.g., via Suzuki or Buchwald-Hartwig coupling). | Catalysis (e.g., cross-coupling reactions), photoredox catalysis. |
| Bidentate (N,P) | Substitution of the chloro group with a phosphine-containing moiety. | Asymmetric catalysis, coordination polymers. |
| Bidentate (N,O) | Functionalization of the benzoyl group to introduce a coordinating oxygen atom (e.g., ortho-hydroxylation). | Bioinorganic chemistry, magnetic materials. |
This table illustrates the versatility of this compound in the design of various types of ligands for metal complexes.
Late-Stage Functionalization of Complex Architectures
Late-stage functionalization is a powerful strategy in medicinal chemistry and drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships. The 2-chloropyridine motif is particularly well-suited for this purpose due to its predictable reactivity in cross-coupling and nucleophilic substitution reactions.
If the this compound core is part of a larger, biologically active molecule, the chloro group serves as a handle for introducing a wide range of substituents under relatively mild conditions. This enables the synthesis of a library of analogs with modified properties, such as improved potency, selectivity, or pharmacokinetic profiles. The robust nature of the pyridine and benzoyl groups allows for a broad reaction scope, making this a valuable tool for medicinal chemists. Research on the late-stage functionalization of multisubstituted pyridines has demonstrated the feasibility of installing various functional groups at the position alpha to the nitrogen. nih.gov
| Reaction Type | Reagent/Catalyst | Introduced Functional Group | Potential Impact on a Bioactive Molecule |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group | Modulate target binding, improve metabolic stability. |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino group | Introduce hydrogen bond donors/acceptors, alter solubility. |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group | Act as a bioisostere, provide a handle for further modification. |
| Nucleophilic Aromatic Substitution | Alcohol, Thiol / Base | Alkoxy, Thioether group | Fine-tune lipophilicity, introduce new interaction points. |
This table showcases the potential of this compound as a platform for the late-stage functionalization of complex molecules.
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. For 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine, future research will likely focus on developing environmentally benign and efficient synthetic pathways that minimize waste and energy consumption. Key areas of exploration include:
One-Pot Syntheses: Designing multi-component reactions where the pyridine (B92270) ring and the benzoyl group are constructed in a single, continuous process from simple, readily available starting materials. This approach would significantly improve atom economy and reduce the number of isolation and purification steps.
Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The synthesis of this compound could be adapted to a flow process, potentially enabling a more streamlined and automated production.
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. ukri.orgnih.govrsc.org Future research could explore the enzymatic synthesis of the pyridine core or the enzymatic acylation to introduce the 2,5-dimethylbenzoyl group. This could involve screening for novel enzymes or engineering existing ones to enhance their activity and specificity for this particular substrate. ukri.orgnih.govrsc.org
| Synthesis Strategy | Potential Advantages |
| One-Pot Syntheses | Increased atom economy, reduced waste, fewer operational steps |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact |
Exploration of New Catalytic Systems for Transformations
The functional groups present in this compound, namely the chloro-substituent and the ketone, are ripe for a variety of catalytic transformations. Future research will likely investigate novel catalytic systems to selectively modify these groups, thereby expanding the chemical space accessible from this molecule.
Cross-Coupling Reactions: The 2-chloro position on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. nih.govoup.comwisc.edursc.org Research into new, more active, and selective catalysts, potentially based on earth-abundant metals like nickel or cobalt, could enable the efficient introduction of a wide range of substituents at this position. nih.govoup.comwisc.edu
Ketone Reduction/Functionalization: The benzoyl ketone offers a handle for various transformations. The development of highly selective catalytic systems for the asymmetric reduction of the ketone to the corresponding alcohol would provide access to chiral derivatives. Furthermore, catalysts for the α-functionalization of the ketone could be explored to introduce additional complexity. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov This technology could be applied to activate the C-Cl bond for cross-coupling reactions or to enable novel transformations involving the benzoyl moiety. nih.gov
| Catalytic Transformation | Target Functional Group | Potential New Functionalities |
| Cross-Coupling Reactions | 2-Chloro | Aryl, alkyl, amino groups |
| Asymmetric Reduction | Ketone | Chiral alcohols |
| α-Functionalization | Ketone | Alkyl, halogen, or other functional groups adjacent to the carbonyl |
| Photoredox Catalysis | 2-Chloro / Benzoyl | Diverse C-C and C-heteroatom bond formations |
Investigation of Unconventional Reactivity Pathways
Beyond established transformations, there is a growing interest in exploring unconventional reactivity pathways to access novel chemical structures. For this compound, this could involve:
C-H Activation: Direct functionalization of the C-H bonds on the pyridine or the dimethylbenzoyl ring would provide a highly efficient route to new derivatives without the need for pre-functionalization. Research could focus on developing catalysts that can selectively activate specific C-H bonds.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce the opening of the pyridine ring, followed by rearrangement and re-cyclization, could lead to the synthesis of entirely new heterocyclic scaffolds. mountainscholar.org
Radical Chemistry: Investigating the generation and reactivity of radical intermediates derived from this compound could open up new avenues for functionalization. nih.govacs.org For instance, photochemically or electrochemically induced radical reactions could lead to unique bond formations. nih.govacs.org
Application of Advanced Computational Methods for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. For this compound, advanced computational methods can provide valuable insights and guide experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of the molecule, predict its reactivity at different sites, and elucidate the mechanisms of potential reactions. researchgate.netiiste.orgresearcher.lifebohrium.comijcce.ac.ir This can help in the rational design of new catalysts and the prediction of reaction outcomes. researchgate.netiiste.orgresearcher.lifebohrium.comijcce.ac.ir
Machine Learning and AI: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcome of new reactions. arxiv.orgcmu.edukneopen.comresearchgate.netresearchgate.net For this compound, machine learning models could be used to predict its reactivity in various cross-coupling reactions or to identify optimal conditions for a desired transformation. arxiv.orgcmu.edukneopen.comresearchgate.netresearchgate.net
Reaction Network Modeling: Computational tools can be used to map out complex reaction networks, identifying potential side products and intermediates. This can be particularly useful in understanding and optimizing complex multi-step syntheses.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms. researchgate.netiiste.orgresearcher.lifebohrium.comijcce.ac.ir |
| Machine Learning / AI | Prediction of reaction outcomes, optimization of reaction conditions. arxiv.orgcmu.edukneopen.comresearchgate.netresearchgate.net |
| Reaction Network Modeling | Identification of byproducts, optimization of synthetic routes. |
Q & A
What are the established synthetic routes for 2-Chloro-5-(2,5-dimethylbenzoyl)pyridine, and how can reaction conditions be optimized for higher yields?
Level: Basic
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, coupling 2-chloro-5-methylpyridine with 2,5-dimethylbenzoyl chloride using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Optimization includes:
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Catalyst loading : 10–15 mol% AlCl₃ improves acylation efficiency.
- Solvent selection : Dichloromethane or toluene enhances solubility of aromatic intermediates.
Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~60% to 75%) are achievable by iterative adjustments to stoichiometry and inert atmosphere use .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; carbonyl C=O at ~190 ppm) .
- HRMS : Confirms molecular ion ([M+H]⁺ expected at m/z 274.07) and fragmentation patterns.
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) .
- HPLC : Use C18 columns (acetonitrile/water, 70:30) to assess purity (>98%) and detect byproducts.
For crystalline samples, X-ray diffraction (SHELX refinement) resolves stereoelectronic effects .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (risk of irritation per GHS Category 2 ).
- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard ).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
How can computational modeling (e.g., DFT or docking studies) predict the reactivity or biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution, guiding functionalization strategies .
- Molecular docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes in herbicide pathways). Parameters:
What mechanistic insights explain the role of this compound in agrochemical intermediates?
Level: Advanced
Methodological Answer:
The chloro and dimethylbenzoyl groups enhance electrophilicity, facilitating nucleophilic substitution in herbicide synthesis. For example:
- Herbicidal activity : The compound acts as a precursor for inhibitors of plant acetohydroxyacid synthase (AHAS). Mechanism involves displacement of the chloride by sulfonylurea groups .
- Structure-activity relationship (SAR) : Methyl groups on the benzoyl ring improve lipid solubility, enhancing membrane permeability. Kinetic studies (e.g., stopped-flow spectrometry) quantify intermediate stability during reaction cascades .
How should researchers resolve contradictions in biological activity data across studies of this compound derivatives?
Level: Advanced
Methodological Answer:
- Data normalization : Control for variables like solvent (DMSO vs. water) and cell line specificity.
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies; outliers may stem from impurities (validate via HPLC-MS).
- Meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to correlate substituent conformations with activity trends. For instance, syn vs. anti conformers in dimeric complexes may alter bioavailability .
What challenges arise in crystallographic analysis of this compound complexes, and how are they addressed?
Level: Advanced
Methodological Answer:
- Crystal packing issues : Bulky substituents (e.g., dimethylbenzoyl) disrupt lattice symmetry. Mitigate via slow vapor diffusion (e.g., ether into CH₂Cl₂ solution) .
- Disorder modeling : Use SHELXL to refine partially occupied sites (ADPs < 0.05 Ų).
- Twinned data : For non-merohedral twinning, integrate HKL-2000/SAINT and resolve with TWINABS .
Example: Copper(II) halide complexes of chloro-pyridines often form square pyramidal geometries; compare bond lengths/angles with CSD entries to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
